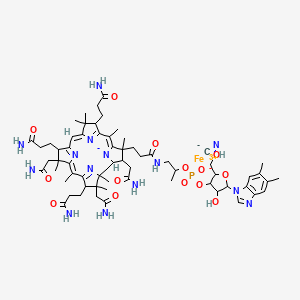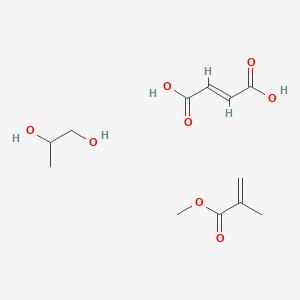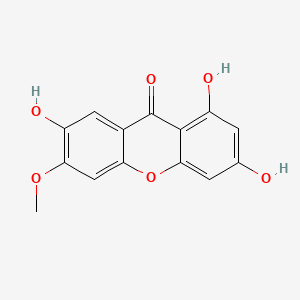
6-Methoxy-1,3,7-trihydroxyxanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoathyriol is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 3 and 7 and a methoxy group at position 6. It has a role as a plant metabolite. It is a member of xanthones, an aromatic ether and a polyphenol.
Wissenschaftliche Forschungsanwendungen
Neurotrophic Factor Stimulation
6-Methoxy-1,3,7-trihydroxyxanthone, derived from Polygalae Radix, has been studied for its ability to stimulate the expression of neurotrophic factors in rat astrocyte primary cultures. It significantly increases the levels of NGF and BDNF, both at mRNA and protein levels, suggesting potential benefits in treating psychiatric disorders (Yang et al., 2018).
Antibacterial and EGFR-Tyrosine Kinase Inhibition
Research on various polyhydroxylated xanthones, including 1,3,7-trihydroxyxanthone, has revealed their antibacterial activities against certain bacterial strains. Additionally, their potential in inhibiting the epidermal growth factor receptor (EGFR) of tyrosine kinase has been highlighted (Duangsrisai et al., 2014).
Antioxidation and Vasodilation
Compounds including 1,3,7-trihydroxyxanthone have shown antioxidation and vasodilatation activities in vitro. They demonstrate scavenger activity for reactive oxygen species and can relax contractions in rat thoracic aorta rings (Lin et al., 2005).
Inhibition of LDL Oxidation and Platelet Aggregation
A study exploring the effects of various xanthones, including 1,3,7-trihydroxyxanthone, found that they can inhibit the oxidation of low-density lipoprotein (LDL) and platelet aggregation in human blood, indicating potential cardiovascular benefits (Jantan & Saputri, 2012).
Inhibition of Candida Albicans Secreted Aspartic Proteases
1,3,7-Trihydroxyxanthone has shown inhibitory effects against Candida albicans secreted aspartic proteases, suggesting potential applications in antifungal therapies (Zhang et al., 2002).
Monoamine Oxidase Inhibition
This compound has demonstrated specificity as an inhibitor of type B monoamine oxidase (MAO) in mouse liver mitochondrial studies. This indicates potential applications in neurological and psychiatric conditions where MAO inhibitors are beneficial (Ohishi et al., 2000).
Anti-diabetic and Antioxidant Activities
Studies have indicated that certain xanthones, including 1,3,7-trihydroxyxanthone, exhibit anti-diabetic and antioxidant properties, highlighting their potential in managing diabetes and related oxidative stress (Mahendran et al., 2014).
Eigenschaften
CAS-Nummer |
59092-97-6 |
|---|---|
Molekularformel |
C14H10O6 |
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
1,3,7-trihydroxy-6-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-11-5-10-7(4-8(11)16)14(18)13-9(17)2-6(15)3-12(13)20-10/h2-5,15-17H,1H3 |
InChI-Schlüssel |
DHIJSMOHBJPOJU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)O)O |
Kanonische SMILES |
COC1=C(C=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




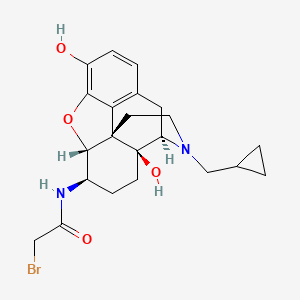

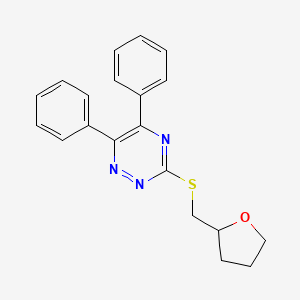

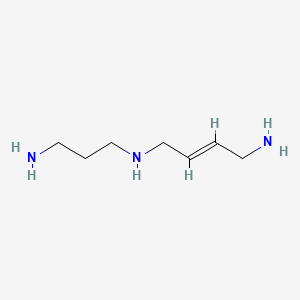
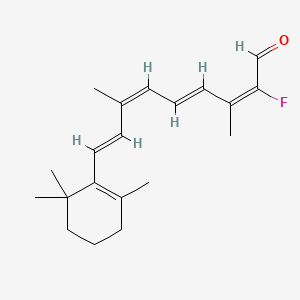

![(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]pentadec-2-enamide](/img/structure/B1235421.png)
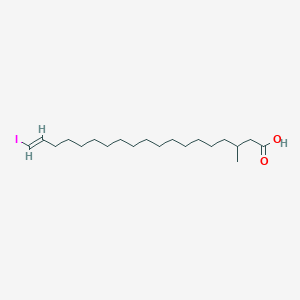
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-[1-(2-hydroxy-2-methylpropyl)sulfanylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1235425.png)
![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-[(Z)-prop-1-enyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1235429.png)
